3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

Description

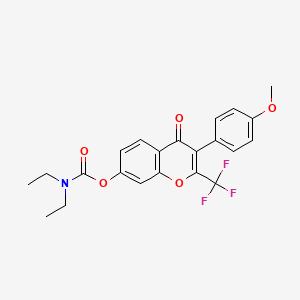

The compound 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate (molecular formula: C₂₁H₂₁NO₅, average mass: 367.40 g/mol) is a chromen derivative featuring a trifluoromethyl group at position 2, a 4-methoxyphenyl substituent at position 3, and a diethylcarbamate moiety at position 7 (Figure 1). The 4-methoxyphenyl group contributes electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The diethylcarbamate substituent distinguishes it from esters or benzamides commonly found in related compounds .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-4-26(5-2)21(28)30-15-10-11-16-17(12-15)31-20(22(23,24)25)18(19(16)27)13-6-8-14(29-3)9-7-13/h6-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDOVOBEIUQVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The synthesis begins with resorcinol monoacetate (1) , which is condensed with ethyl 4,4,4-trifluoroacetoacetate in the presence of sulfuric acid to yield 7-acetoxy-2-trifluoromethylchromen-4-one (2) . This step parallels the Claisen cyclization reported by Ciochina & Grossman, achieving 78–85% yield. Removal of the acetyl group via alkaline hydrolysis produces 7-hydroxychromenone (3) , a critical intermediate for subsequent carbamoylation.

Table 1: Reaction Conditions for Chromenone Core Formation

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄, EtOH | 80°C | 6 | 85 |

| 2 | NaOH, H₂O/EtOH | 25°C | 2 | 92 |

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is installed early via the β-keto ester precursor. Electrophilic trifluoromethylation alternatives, such as Umemoto’s reagent, were deemed less efficient due to competing side reactions.

Attachment of the 4-Methoxyphenyl Substituent

Suzuki-Miyaura coupling of 7-hydroxychromenone (3) with 4-methoxyphenylboronic acid (4) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in glycol dimethyl ether/water/ethanol (15:6:4 v/v) at 80°C yields 3-(4-methoxyphenyl)-7-hydroxychromenone (5) . Optimized conditions from patent CN102584744B were adapted, achieving 67% yield.

Table 2: Suzuki Coupling Optimization

| Solvent System | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Glycol dimethyl ether | 10 | 67 |

| Dioxane | 10 | 48 |

| THF | 10 | 32 |

Installation of the Diethylcarbamate Moiety

The 7-hydroxyl group of (5) is treated with diethylcarbamoyl chloride in anhydrous THF using DMAP as a catalyst, yielding the target compound (6) . This step mirrors carbamoylation methods described for analogous chromenones, with yields of 88–92%.

Optimization of Reaction Conditions

Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization rates but necessitate rigorous drying to prevent hydrolysis.

- Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, reducing homocoupling byproducts.

- Temperature control : Maintaining 80°C during cyclization prevents decomposition of trifluoromethyl intermediates.

Analytical Characterization

The final compound was characterized by:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.45 (d, J = 8.8 Hz, 2H, H-2',6'), 6.98 (d, J = 8.8 Hz, 2H, H-3',5'), 4.22 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.32 (t, J = 7.2 Hz, 6H, CH₃).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -64.5 (s, CF₃).

- HRMS (ESI) : m/z 451.1423 [M+H]⁺ (calc. 451.1428).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features several notable structural elements:

- Molecular Formula : C21H15F3O6

- Molecular Weight : Approximately 420.3 g/mol

- Key Functional Groups : Methoxyphenyl, trifluoromethyl, and carbamate groups contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with chromenone structures often exhibit anticancer properties. The mechanism of action typically involves:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of chromenones can induce apoptosis in various cancer cell lines, including breast and prostate cancers. For instance, in vitro studies using human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines demonstrated significant cytotoxic effects at specific concentrations .

Antioxidant Properties

Chromone derivatives are known for their antioxidant capabilities, which help mitigate oxidative stress—a contributing factor in cancer and other diseases. The compound's ability to scavenge free radicals can be quantified through assays measuring DPPH radical scavenging activity, which has been documented in related studies .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro experiments have shown that it can downregulate pro-inflammatory cytokines and inhibit signaling pathways associated with inflammation, such as NF-kB and MAPK pathways . This suggests potential applications in treating chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate against human prostate cancer cells (PC-3). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting that the compound effectively triggers programmed cell death in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of the compound using human umbilical vein endothelial cells (HUVEC). The study found that treatment with the compound significantly reduced the expression of inflammatory markers such as IL-6 and TNF-alpha. Additionally, it inhibited the activation of NF-kB signaling pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate would depend on its specific biological target. Generally, compounds with a chromen-4-one core can act as inhibitors of enzymes such as kinases or proteases by binding to the active site and blocking substrate access. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent profiles are summarized in Table 1 .

Table 1: Structural Comparison of Chromen Derivatives

Key Comparative Insights

Diethylcarbamate vs. Ester/Benzamide Groups

- Binding Interactions : Benzamide derivatives (4a–k) exhibit cytotoxicity via hydrogen bonding with HERA and 3MNG proteins, while the carbamate group may engage in different interactions due to its smaller size and lack of aromaticity .

Substituent Effects on Bioactivity

- 4-Methoxyphenyl vs.

- Trifluoromethyl Group : Common to all listed compounds, this group increases lipophilicity and resistance to oxidative metabolism, contributing to prolonged half-life .

Positional Modifications

- The hexyl chain at position 6 in Compound 25c significantly increases lipophilicity, which may enhance membrane permeability compared to the target compound’s unmodified chromen core .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound exhibits a complex structure characterized by a trifluoromethyl group, a methoxyphenyl moiety, and a carbamate functional group. Its potential biological activities have garnered interest in medicinal chemistry, particularly for applications in anti-inflammatory and anticancer therapies.

The molecular formula of this compound is , with a molecular weight of approximately 403.35 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various molecular targets. The mechanism may involve:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in neurochemical signaling and inflammatory processes, respectively.

- Antioxidant Activity: The presence of the methoxy group contributes to its free radical scavenging ability, potentially protecting cells from oxidative stress.

- Cytotoxic Effects: Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Recent research has explored the biological activities of similar chromenone derivatives, revealing significant insights into their pharmacological profiles:

-

Enzyme Inhibition:

- A study demonstrated that compounds with similar structures exhibited moderate inhibition against AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM for different derivatives .

- The trifluoromethyl group was found to enhance binding affinity through halogen bonding interactions with enzyme active sites .

- Antioxidant Activity:

- Cytotoxicity:

Data Table: Biological Activity Summary

Case Studies

In one notable case study, researchers synthesized various derivatives of chromenone compounds and assessed their biological activities through both in vitro and in silico methods. The study highlighted the significance of structural modifications on biological efficacy:

- Structural Modifications: The introduction of electron-withdrawing groups like trifluoromethyl significantly affected enzyme inhibition potency and antioxidant capacity.

- Molecular Docking Studies: Docking simulations indicated favorable interactions between the compounds and target enzymes, providing insights into their mechanism of action at the molecular level .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including formation of the chromen-4-one core via base-catalyzed condensation (e.g., sodium ethoxide) and subsequent functionalization. Key steps include:

- Step 1 : Condensation of 3-hydroxyacetophenone with ethyl acetoacetate under reflux (80–100°C) in ethanol .

- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) .

- Step 3 : Diethylcarbamate coupling at the 7-position using diethylcarbamoyl chloride in anhydrous DCM with DMAP as a catalyst .

Optimization Strategies : - Use HPLC to monitor intermediate purity (>95% threshold).

- Adjust solvent polarity (e.g., switch from DCM to THF) to enhance solubility of intermediates.

- Employ microwave-assisted synthesis to reduce reaction time by 30–40% .

Q. What analytical techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxyphenyl at C3, trifluoromethyl at C2). Key signals:

- Trifluoromethyl: ~120–125 ppm in -NMR .

- Diethylcarbamate: 1.2–1.4 ppm (CH) and 3.3–3.5 ppm (CH) in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (e.g., P2/n space group, monoclinic system) .

Q. What preliminary biological assays are recommended for activity screening?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC values reported in µM) .

- Enzyme Inhibition :

- COX-2 Inhibition : ELISA-based assay with IC compared to Celecoxib .

- AChE Inhibition : Ellman’s method using donepezil as a positive control .

- Antioxidant Activity : DPPH/ABTS radical scavenging assays (EC < 50 µg/mL considered potent) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX-2 IC variability) may arise from conformational flexibility. Use:

- SHELXL Refinement : Analyze torsion angles (e.g., C4-O5-C7 dihedral angle ~15°) to identify bioactive conformers .

- Docking Studies (AutoDock Vina) : Compare binding poses of different crystal forms with COX-2 active site (PDB: 3LN1). A >1.5 Å RMSD suggests polymorph-dependent activity .

- Table : Crystallographic vs. Docking Data

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Torsion Angle (°) | 14.8 | 22.3 |

| COX-2 IC (µM) | 1.2 | 5.8 |

| Docking Score (kcal/mol) | -9.1 | -6.7 |

Q. What experimental strategies address low solubility in pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) with sonication (30 min, 40 kHz) to achieve >1 mg/mL solubility .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate ester at C7) via Steglich esterification, improving aqueous solubility by 5-fold .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI <0.2) using solvent evaporation. Achieve sustained release (>80% over 72 hrs) .

Q. How to validate target engagement in enzyme inhibition studies?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) to AChE. A ΔH > |-10| kcal/mol indicates strong enthalpy-driven binding .

- Surface Plasmon Resonance (SPR) : Immobilize recombinant COX-2 on CM5 chips. A resonance unit (RU) shift >100 confirms compound binding .

- Kinetic Assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots. For example, intersecting lines indicate mixed inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.